molecular formula C14H21N3 B2484661 N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine CAS No. 343374-36-7

N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine

Katalognummer: B2484661
CAS-Nummer: 343374-36-7
Molekulargewicht: 231.343
InChI-Schlüssel: VAEVSQWJVQJHHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine exhibits significant anticancer activity. Studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Microtubule Destabilization : This leads to cell cycle arrest and subsequent apoptosis. For instance, analogs of this compound have shown IC50 values in the nanomolar range against glioma cells.

Antimicrobial Activity

Preliminary investigations have demonstrated antimicrobial properties against common pathogens. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL against Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound may inhibit critical enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases .

Cancer Therapy

The unique structure of this compound positions it as a promising candidate for cancer therapy. Its ability to target multiple pathways involved in tumor growth and survival makes it suitable for combination therapies.

Neurological Disorders

Given its potential as an enzyme inhibitor, this compound could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating cholinergic signaling pathways.

Case Study 1: Glioma Cells

A study evaluated the effects of a cyclopenta[d]pyrimidine analog on glioma cells. The results indicated that the compound induced apoptosis through microtubule destabilization with an IC50 value of approximately 20 nM against U251 glioma cells, demonstrating its potential as a therapeutic agent for brain tumors .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibition profile of pyrido[2,3-d]pyrimidines. The study found that these compounds effectively inhibited CDK4/6 and PI3K pathways in breast cancer models, suggesting a multi-targeted approach in cancer therapy .

Biologische Aktivität

N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H21N3
  • Molar Mass : 231.34 g/mol
  • CAS Number : 343374-36-7

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies have suggested that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways, potentially offering therapeutic benefits in conditions such as diabetes and cancer .

Antitumor Activity

A study focusing on derivatives of cyclopenta[d]pyrimidine highlighted the antitumor potential of compounds similar to this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

CompoundCell Line TestedIC50 (µM)
1A549 (Lung)15
2MCF7 (Breast)20
3HeLa (Cervical)10

The findings suggest that structural modifications can enhance the antitumor efficacy of these compounds .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound can interact with key metabolic enzymes. For example:

EnzymeInhibition (%) at 50 µM
PTP1B68
Aldose Reductase55
PARP162

These results indicate the compound's potential as a multi-targeted therapeutic agent .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. It was found to exhibit low toxicity in preliminary assays, making it a candidate for further development in therapeutic applications. Notably, it did not show significant cytotoxicity against normal human cell lines at concentrations effective against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step sequences, such as cyclocondensation of cyclopenta[d]pyrimidine precursors with cyclohexylamine derivatives. Key steps include:

  • Cyclohexylamine coupling : Use Pd-catalyzed Buchwald-Hartwig amination for regioselective N-cyclohexyl substitution .
  • Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or flash chromatography (silica gel, gradient elution) to achieve >95% purity .
  • Yield Optimization : Adjust temperature (80–120°C) and solvent polarity (DMF or THF) to minimize byproducts.

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Conditions
Route A6897Pd(OAc)₂, Xantphos, 100°C
Route B7599Microwave-assisted, 120°C

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify cyclohexyl (δ 1.2–1.8 ppm, multiplet) and cyclopenta[d]pyrimidine (δ 8.3–8.6 ppm, aromatic protons) groups. 19F^{19}F NMR (if fluorinated derivatives) ensures absence of undesired fluorination .
  • HPLC-MS : Confirm molecular ion ([M+H]⁺) via high-resolution mass spectrometry and monitor purity (>99%) with reverse-phase C18 columns .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer :

  • Anticancer Potential : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • H3 Receptor Antagonism : Perform histamine H3 receptor binding assays using radiolabeled 3H^3H-α-methylhistamine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in modulating biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., branched vs. linear) or methyl groups.
  • Bioactivity Testing : Compare IC₅₀ values in cancer cell lines and receptor-binding assays. For example, replacing cyclohexyl with cyclopentyl may enhance H3 receptor affinity .

Q. What mechanistic approaches can identify the compound’s molecular targets in oncology?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., CDK2) or histone receptors .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibition hotspots .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell passage number, serum concentration).
  • Meta-Analysis : Aggregate data from multiple labs using statistical tools (e.g., RevMan) to identify outliers .

Q. What strategies enable selective functionalization (e.g., fluorination) of the pyrimidine core?

  • Methodological Answer :

  • Silver-Promoted Fluorination : Use Ag₂CO₃ with Selectfluor® to introduce fluorine at the C5 position, achieving >80% regioselectivity .
  • Conditions : React at 60°C in DMF for 12 hours, followed by HPLC purification .

Q. How can solubility challenges in aqueous buffers be overcome for in vivo studies?

  • Methodological Answer :

  • Co-Solvents : Use 10% DMSO/PBS or cyclodextrin-based formulations.
  • Prodrug Design : Introduce phosphate or PEG groups at the amine moiety to enhance hydrophilicity .

Q. Data Analysis & Validation

Q. What analytical methods validate purity and stability under long-term storage?

  • Methodological Answer :

  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Forced Degradation : Expose to UV light, acidic/basic conditions, and oxidants (H₂O₂) to identify degradation pathways .

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1H^1H-13C^{13}C couplings.
  • High-Resolution MS : Compare experimental vs. theoretical isotopic patterns to confirm molecular formula .

Eigenschaften

IUPAC Name

N-cyclohexyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-10-12-8-5-9-13(12)17-14(15-10)16-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEVSQWJVQJHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.